molecular formula C8H10BNO3 B141188 3-(N-Methylaminocarbonyl)phenylboronic acid CAS No. 832695-88-2

3-(N-Methylaminocarbonyl)phenylboronic acid

Cat. No. B141188
M. Wt: 178.98 g/mol
InChI Key: FYFFPNFUVMBPRZ-UHFFFAOYSA-N
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Description

3-(N-Methylaminocarbonyl)phenylboronic acid is a chemical compound used in scientific research . It has a molecular formula of C8H10BNO3 . This compound is used in the preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors .


Molecular Structure Analysis

The InChI key for 3-(N-Methylaminocarbonyl)phenylboronic acid is FYFFPNFUVMBPRZ-UHFFFAOYSA-N . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

3-(N-Methylaminocarbonyl)phenylboronic acid is used in the preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors .

Scientific Research Applications

1. Enrichment of cis-diol containing molecules

  • Summary of Application: Phenylboronic acid (PBA)-functionalized polymers have been used for the enrichment of cis-diol containing molecules. These materials, known as Boronate Affinity Materials (BAMs), are used in separation, sensing, imaging, diagnostic, and drug delivery .
  • Methods of Application: The PBA-functionalized polymers were synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach .
  • Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^–4 M and 9.8×10^–5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

2. Fast fluorescent blood sugar sensing

  • Summary of Application: A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized .
  • Methods of Application: The 2-FPBA-CD was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
  • Results or Outcomes: At pH 7.4, the response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .

3. Preparation of Thiazolopyridinylacetamide Derivatives

  • Summary of Application: “3-(N-Methylaminocarbonyl)phenylboronic acid” is used in the preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors .

4. Sensing Applications

  • Summary of Application: Boronic acids, including phenylboronic acids, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .

5. Advanced Bio-Applications

  • Summary of Application: Phenylboronic acid-decorated polymeric nanomaterials have been used for advanced bio-applications. These materials are known to form reversible complexes with polyols, including sugar, diol, and diphenol. This unique chemistry has been exploited for diagnostic and therapeutic applications .

6. Biomedical Applications of Phenylboronic Acid-Functionalized Chitosan Conjugates

  • Summary of Application: Phenylboronic acid-functionalized chitosan conjugates have been explored for various biomedical applications. These conjugates have shown potential in functioning as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent .

Safety And Hazards

3-(N-Methylaminocarbonyl)phenylboronic acid is associated with several hazard statements including H315, H319, H335, H302, H312, and H332 . These indicate that the compound may cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation .

properties

IUPAC Name

[3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFFPNFUVMBPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378523
Record name 3-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Methylaminocarbonyl)phenylboronic acid

CAS RN

832695-88-2
Record name 3-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylcarbamoyl)benzeneboronic acid
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